2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide
CAS No.: 503310-73-4
Cat. No.: VC8416162
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503310-73-4 |
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Molecular Formula | C8H10N2O2S |
Molecular Weight | 198.24 |
IUPAC Name | 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide |
Standard InChI | InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Standard InChI Key | ZRGOCIFRPCUCBS-UHFFFAOYSA-N |
SMILES | C1CN(S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES | C1CN(S(=O)(=O)N1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide consists of a saturated five-membered ring containing two nitrogen atoms, one sulfur atom, and two oxygen atoms. The sulfur center is doubly oxidized to a sulfone group (S=O), while the phenyl substituent occupies the 2-position of the thiadiazolidine ring . The SMILES notation (C1CN(S(=O)(=O)N1)C2=CC=CC=C2) confirms the connectivity: a central thiadiazolidine ring with a sulfone group and a phenyl side chain .
Table 1: Key Bond Lengths in Neutral Thiadiazolidine Dioxides
The bond lengths, derived from crystallographic studies of analogous compounds, highlight the delocalized electronic structure of the thiadiazolidine ring. The S=O bonds (1.426 Å) are consistent with sulfone groups, while the S-N distances (1.691 Å) reflect partial double-bond character due to resonance stabilization .
Spectroscopic Fingerprints
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NMR Spectroscopy: The sulfone group induces deshielding effects, with characteristic downfield shifts for protons adjacent to the sulfur atom. For example, in related 1,2,5-thiadiazole dioxides, ring protons resonate near δ 7.5–8.5 ppm in ¹H NMR .
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IR Spectroscopy: Strong absorption bands at 1150–1250 cm⁻¹ and 1350–1450 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively .
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UV-Vis: Conjugation between the phenyl group and the thiadiazolidine ring results in absorption maxima in the 250–300 nm range, attributed to π→π* transitions .
Synthetic Methodologies
Cycloaddition Approaches
Photochemical [3 + 2] cycloadditions between thiadiazines and oxygen have been employed to construct thiadiazole dioxide scaffolds. For example, UV irradiation of 1,2,6-thiadiazines under aerobic conditions facilitates oxidative carbon excision, forming 1,2,5-thiadiazole dioxides with complete atom economy . This method could be adapted to synthesize the title compound by selecting appropriate phenyl-substituted starting materials .
Table 2: Representative Synthetic Conditions for Thiadiazole Dioxides
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Oxidation | m-CPBA, DCM, 24 h, RT | 29 | |
Photochemical | UV light, O₂, 18 h | 85 |
Reactivity and Functional Applications
Coordination Chemistry
The nitrogen atoms in the thiadiazolidine ring serve as Lewis bases, enabling coordination to transition metals. For example, thiadiazolo[3,4-f] phenanthroline 2,2-dioxide forms stable complexes with Cu(II) and other d-block metals, as evidenced by single-crystal X-ray structures . These complexes exhibit unique magnetic properties due to delocalized spin density across the aromatic system .
Radical Anion Stability
Reduction of thiadiazole dioxides generates persistent radical anions, which are stabilized by resonance within the conjugated π-system. Electrochemical studies reveal one-electron reduction potentials near −1.2 V (vs. Fc/Fc⁺), making these species suitable for organic magnetic materials .
Table 3: Magnetic Properties of Thiadiazole Dioxide Radical Anions
Compound | μeff (μB) | Temperature (K) | Reference |
---|---|---|---|
[CuII(1,10-tdapO2)] | 1.73 | 2–300 | |
PPN⁺[CuIICl(1,10-tdapO2⁻)] | 1.85 | 100 |
Future Directions and Challenges
The integration of 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide into functional materials remains underexplored. Opportunities include:
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Molecular Electronics: Leveraging its redox-active nature for organic semiconductors.
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Catalysis: Designing metal-organic frameworks (MOFs) with thiadiazolidine-based ligands.
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Therapeutic Agents: Investigating anti-inflammatory or antiviral properties through structural derivatization.
Challenges persist in optimizing synthetic yields and scaling production. Advances in photochemical methodologies may address these limitations, enabling broader accessibility .
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